molecular formula C9H14O2 B8470673 (+/-)-1,3,3-Trimethyl-7-oxabicyclo[2.2.1]heptane-2-one

(+/-)-1,3,3-Trimethyl-7-oxabicyclo[2.2.1]heptane-2-one

Cat. No. B8470673
M. Wt: 154.21 g/mol
InChI Key: JNERIEYMYUIPIR-UHFFFAOYSA-N
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Description

(+/-)-1,3,3-Trimethyl-7-oxabicyclo[2.2.1]heptane-2-one is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+/-)-1,3,3-Trimethyl-7-oxabicyclo[2.2.1]heptane-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-1,3,3-Trimethyl-7-oxabicyclo[2.2.1]heptane-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(+/-)-1,3,3-Trimethyl-7-oxabicyclo[2.2.1]heptane-2-one

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C9H14O2/c1-8(2)6-4-5-9(3,11-6)7(8)10/h6H,4-5H2,1-3H3

InChI Key

JNERIEYMYUIPIR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C1=O)(O2)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stream of 3-5% ozone in oxygen was passed through a solution of (±)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane from step (3) (1.20 g., 0.007 moles) in 35 ml. of methanol at -78° C. until the solution became light blue (ozone saturation). The excess ozone was removed by purging the cold reaction mixture with oxygen for 15 minutes. The cold reaction mixture was then poured into a stirred solution of 15 ml. of methanol, 4 ml. of glacial acetic acid, and 8 g. of sodium iodide and stirred for 30 minutes. Sodium thiosulfate solution (0.1N) was added to decompose the liberated iodine. Saturated NaHCO3 solution was then added until the mixture was slightly basic (pH 7.5). The aqueous mixture was extracted with ether, the extract washed with brine, and then dried over Na2SO4. Evaporation of the solvent afforded the product which was characterized by NMR. Yield: 1.12 g.
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